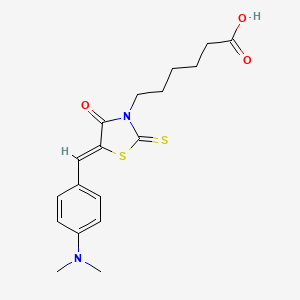![molecular formula C23H23N5O5 B2951874 ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate CAS No. 941891-44-7](/img/structure/B2951874.png)
ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate is an intricate organic compound notable for its multi-ring structure and functional groups, making it a subject of interest in medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the imidazo[2,1-c][1,2,4]triazine core This can be achieved through the cyclization of suitable precursors under specific conditions
Industrial Production Methods
Industrial-scale synthesis may employ optimized routes to improve yield and purity. This might include the use of high-throughput reactors and advanced purification techniques such as chromatography or recrystallization. The industrial process would also emphasize scalability and cost-effectiveness while adhering to safety and environmental regulations.
化学反应分析
Types of Reactions it Undergoes
This compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings and nitrogen-containing moieties can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions Used
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (bromine, chlorine), nitration agents (nitric acid and sulfuric acid).
Major Products Formed from These Reactions
The products will vary based on the specific reagents and conditions used. For example, oxidation may lead to quinones, while reduction will yield corresponding alcohols. Substitution reactions will produce halogenated or nitro derivatives.
科学研究应用
In Chemistry
This compound's unique structure makes it a valuable candidate for studying molecular interactions and reaction mechanisms. It can serve as a model compound in theoretical and computational chemistry.
In Biology and Medicine
Potential applications in medicinal chemistry include its use as a scaffold for designing new pharmaceuticals. It could be modified to target specific biological pathways, possibly acting as an enzyme inhibitor or receptor agonist/antagonist.
In Industry
In materials science, its multi-functional nature could lead to applications in the development of polymers or as a precursor for advanced organic materials.
作用机制
The compound's mechanism of action, particularly in biological contexts, involves interactions with specific molecular targets. Its structure allows for binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways would depend on the specific biological system and target.
相似化合物的比较
Similar Compounds
Similar compounds might include other multi-ring heterocycles with functional groups such as:
8-aryl-1,2,4-triazines
Imidazo[1,2-a]pyridines
Benzimidazoles
Highlighting Uniqueness
Ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate stands out due to its specific combination of functional groups and its potential for diverse chemical modifications, making it particularly versatile for various applications.
Conclusion
This compound is a complex and intriguing compound with significant potential across multiple fields. From its intricate synthetic routes to its diverse chemical reactivity and wide-ranging applications, it represents a valuable asset for scientific research and industrial development. Its unique structure and functional versatility make it a compound of high interest for future exploration and utilization.
属性
IUPAC Name |
ethyl 4-[[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-3-33-22(32)16-6-8-17(9-7-16)24-19(29)14-28-21(31)20(30)27-13-12-26(23(27)25-28)18-10-4-15(2)5-11-18/h4-11H,3,12-14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMKVIWCDBSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
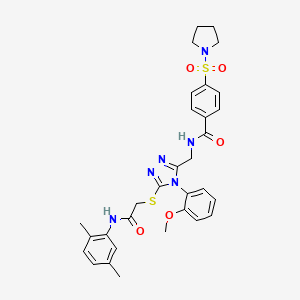
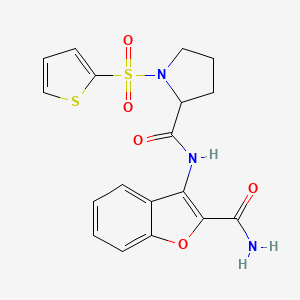

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)
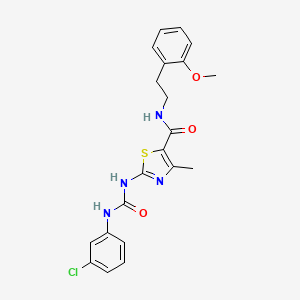
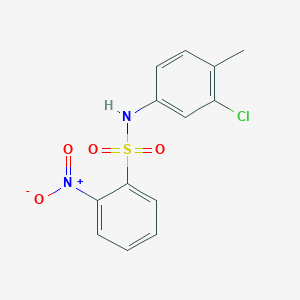
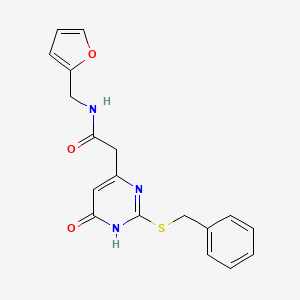
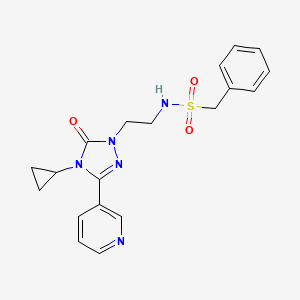
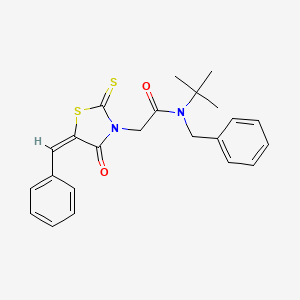
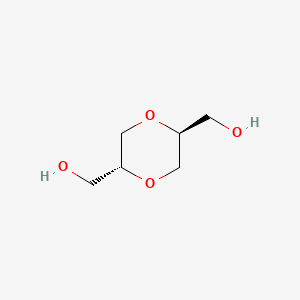
![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)
![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)
